4-methoxy-N-propylbenzene-1-sulfonamide
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Overview
Description
4-Methoxy-N-propylbenzene-1-sulfonamide is an organic compound with the molecular formula C10H15NO3S and a molecular weight of 229.3 g/mol . This compound is characterized by the presence of a methoxy group (-OCH3) attached to the benzene ring, a propyl group (-C3H7) attached to the nitrogen atom, and a sulfonamide group (-SO2NH2) attached to the benzene ring . It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
4-Methoxy-N-propylbenzene-1-sulfonamide can be synthesized through several synthetic routes. One common method involves the reaction of N-allyl-4-methoxybenzenesulfonamide with propylamine under specific reaction conditions . The reaction typically requires a solvent such as dichloromethane and a catalyst like triethylamine. The mixture is stirred at room temperature for several hours, followed by purification through recrystallization or chromatography to obtain the desired product .
In industrial production, the synthesis of this compound may involve large-scale reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and continuous flow reactors can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
4-Methoxy-N-propylbenzene-1-sulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the methoxy or propyl group is replaced by other functional groups.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with potassium permanganate yields a carboxylic acid derivative, while reduction with lithium aluminum hydride produces a sulfonyl hydrazide .
Scientific Research Applications
4-Methoxy-N-propylbenzene-1-sulfonamide has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: In medicinal chemistry, this compound is explored for its potential as a drug candidate.
Industry: The compound is used in the production of agrochemicals, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-methoxy-N-propylbenzene-1-sulfonamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects . For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties . The exact molecular pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
4-Methoxy-N-propylbenzene-1-sulfonamide can be compared with other similar compounds, such as:
4-Methoxybenzenesulfonamide: This compound lacks the propyl group attached to the nitrogen atom.
4-Methyl-N-propylbenzene-1-sulfonamide: This compound has a methyl group (-CH3) instead of a methoxy group.
4-Methoxy-N-(prop-2-yn-1-yl)benzene-1-sulfonamide: This compound has a prop-2-yn-1-yl group attached to the nitrogen atom.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties .
Properties
CAS No. |
35088-86-9 |
---|---|
Molecular Formula |
C10H15NO3S |
Molecular Weight |
229.3 |
Purity |
95 |
Origin of Product |
United States |
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